4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group at the fourth position, a phenyl group at the second position, and a carboxylic acid group at the fifth position of the thiazole ring
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that have been found to have diverse biological activities . They are part of many important synthetic drug molecules and have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Target of Action
For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole compounds can cause cell death by inducing DNA double-strand breaks .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets. Some thiazole compounds have been found to affect the DNA replication and repair pathways .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse. For example, some thiazole compounds have been found to induce cell death by causing DNA double-strand breaks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-phenylthioamide and tert-butyl isocyanide in the presence of a suitable base can lead to the formation of the desired thiazole ring. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives.
Scientific Research Applications
4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the tert-butyl and carboxylic acid groups, leading to different chemical properties and applications.
4-Tert-butylthiazole: Lacks the phenyl and carboxylic acid groups, resulting in distinct reactivity and uses.
Thiazole-5-carboxylic acid:
Uniqueness
4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the phenyl group contributes to its aromatic character. The carboxylic acid group provides a site for further chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYJRTYTQIFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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